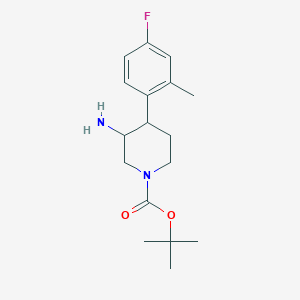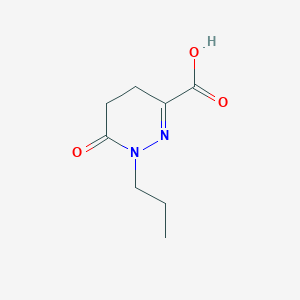
3-(3-Chloro-2-methylpropyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-methylpropyl)oxane is an organic compound with the molecular formula C₉H₁₇ClO It is a derivative of oxane, featuring a chloro-substituted alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylpropyl)oxane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with oxirane under acidic or basic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the ring-opening of oxirane and subsequent formation of the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to achieve high yields and purity, often incorporating distillation or crystallization steps to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-2-methylpropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 3-(3-hydroxy-2-methylpropyl)oxane, 3-(3-amino-2-methylpropyl)oxane, or 3-(3-mercapto-2-methylpropyl)oxane.
Oxidation: Formation of 3-(3-chloro-2-methylpropyl)oxanone or 3-(3-chloro-2-methylpropyl)oxanoic acid.
Reduction: Formation of 3-(3-methylpropyl)oxane or 3-(3-hydroxy-2-methylpropyl)oxane.
Applications De Recherche Scientifique
3-(3-Chloro-2-methylpropyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-2-methylpropyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, altering the activity of target molecules. The oxane ring provides structural stability and influences the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloro-2-methylpropyl)oxirane: Similar structure but with an oxirane ring instead of oxane.
3-(3-Chloro-2-methylpropyl)butane: Lacks the oxane ring, making it less reactive in certain reactions.
3-(3-Chloro-2-methylpropyl)cyclohexane: Contains a cyclohexane ring, leading to different chemical properties.
Uniqueness
3-(3-Chloro-2-methylpropyl)oxane is unique due to its combination of a chloro-substituted alkyl chain and an oxane ring. This structure imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
3-(3-chloro-2-methylpropyl)oxane |
InChI |
InChI=1S/C9H17ClO/c1-8(6-10)5-9-3-2-4-11-7-9/h8-9H,2-7H2,1H3 |
Clé InChI |
BYQBQOMDMGMHGP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCOC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)

![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)




![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)



![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
